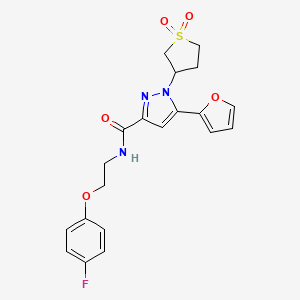

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(4-fluorophenoxy)ethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-[2-(4-fluorophenoxy)ethyl]-5-(furan-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O5S/c21-14-3-5-16(6-4-14)28-10-8-22-20(25)17-12-18(19-2-1-9-29-19)24(23-17)15-7-11-30(26,27)13-15/h1-6,9,12,15H,7-8,10-11,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOLDFZUUCRXTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCOC3=CC=C(C=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Synthesis and Key Intermediates

Q: What are the foundational steps for synthesizing this compound, and what intermediates are critical for structural validation? A: The synthesis typically involves:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.

- Step 2: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group through nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triethylamine .

- Step 3: Coupling of the furan-2-yl moiety via Suzuki-Miyaura cross-coupling, often using palladium catalysts .

- Key Intermediates: The pyrazole-3-carboxamide intermediate and the sulfone-containing tetrahydrothiophene derivative are critical for structural validation via NMR and mass spectrometry .

Advanced Reaction Optimization

Q: How can reaction yields and selectivity be improved during synthesis? A: Advanced methods include:

- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 12 hours to 30 minutes) while improving yields by 15–20% .

- Catalyst Selection: Palladium complexes (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, while Lewis acids like ZnCl₂ improve regioselectivity in heterocycle formation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .

Analytical Characterization Techniques

Q: Which analytical methods are essential for confirming the compound’s structure and purity? A: Standard protocols involve:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions, with DEPT-135 for quaternary carbon identification .

- HPLC-MS: Quantifies purity (>95%) and detects trace byproducts.

- X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydrothiophene sulfone group .

Biological Activity Assessment Strategies

Q: How can researchers design experiments to evaluate this compound’s pharmacological potential? A: Methodological approaches include:

- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., furan-containing compounds show affinity for COX-2 ).

- In Vitro Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition studies (e.g., IC₅₀ determination with NADPH-coupled assays) .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Computational Modeling for Target Prediction

Q: How can computational tools guide hypothesis-driven research on this compound? A: Advanced workflows include:

- Molecular Docking: Use AutoDock Vina to predict binding modes with targets like PI3K or EGFR, leveraging the furan group’s π-π stacking potential .

- QSAR Modeling: Correlate substituent electronegativity (e.g., 4-fluorophenoxy) with activity trends using Gaussian-based DFT calculations .

- ADMET Prediction: SwissADME evaluates logP (<3.5) and bioavailability to prioritize lead candidates .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in synthesis yields or biological activity data? A: Contradictions arise from:

- Reagent Purity: Impure starting materials (e.g., <98% hydrazine derivatives) reduce yields by up to 30%; validate via TLC .

- Biological Variability: Standardize assay conditions (e.g., serum-free media, passage number) to minimize cell-line variability .

- Stereochemical Effects: Chiral HPLC separates enantiomers, as minor stereoisomers may exhibit divergent activities .

Scaling Up Synthesis for Preclinical Studies

Q: What challenges arise during scale-up, and how can they be mitigated? A: Critical considerations:

- Solvent Volume Reduction: Switch from DMF to ethanol for easier post-reaction purification via recrystallization .

- Catalyst Recycling: Immobilize palladium on silica to reduce costs and heavy-metal contamination .

- Process Safety: Monitor exothermic steps (e.g., sulfone formation) using inline IR spectroscopy to prevent runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.